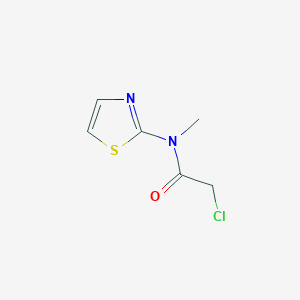

2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Several synthetic pathways have been explored to prepare this compound. Notably, diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions have been employed to synthesize derivatives of benzothiazole, to which 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide belongs . These synthetic methods allow for the modification of the thiazole moiety and the introduction of various substituents.

Aplicaciones Científicas De Investigación

Pharmaceutical Drug Development

Thiazole derivatives are integral in the development of various drugs due to their biological activity. The thiazole moiety is present in several clinically used anticancer medicines, such as dabrafenib and dasatinib . The presence of the thiazole ring in 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide could potentially be exploited in the synthesis of new pharmacologically active compounds.

Antimicrobial Agents

Compounds with a thiazole ring have been observed to possess antimicrobial properties. For instance, sulfathiazole, a thiazole derivative, is known for its antimicrobial drug action . The chloroacetamide group in the compound may enhance these properties, making it a candidate for developing new antimicrobial agents.

Biocidal Applications

Isothiazolinone derivatives, which are structurally similar to our compound, are used as biocides. They have an active sulfur moiety capable of oxidizing thiol-containing residues, effectively killing bacteria. This suggests that 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide could be explored for its biocidal potential.

Organic Synthesis Intermediates

Chloroacetamide derivatives are utilized in organic synthesis, showcasing their versatility in forming various complex molecules. The compound could serve as an intermediate in the synthesis of structurally diverse molecules, given its reactive chloroacetamide moiety.

Neurotransmitter Synthesis

Thiazoles are naturally found in Vitamin B1 (thiamine), which plays a crucial role in neurotransmitter synthesis . Research into the compound’s role in metabolic pathways could provide insights into new treatments for neurological disorders.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide.

Result of Action

Thiazole derivatives have been reported to have significant analgesic and anti-inflammatory activities . Some thiazole compounds have also demonstrated potent effects on human tumor cell lines .

Action Environment

It’s worth noting that thiazole is stable in water under acid conditions but hydrolysed under alkaline conditions . This suggests that the pH of the environment could influence the stability and action of 2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide.

Propiedades

IUPAC Name |

2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-9(5(10)4-7)6-8-2-3-11-6/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLNQNVBHSEHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=CS1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-methyl-N-(1,3-thiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B2974308.png)

![2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2974309.png)

![2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2974310.png)

![2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one](/img/structure/B2974311.png)

![N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine](/img/structure/B2974313.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2974315.png)

![1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic Acid](/img/structure/B2974325.png)